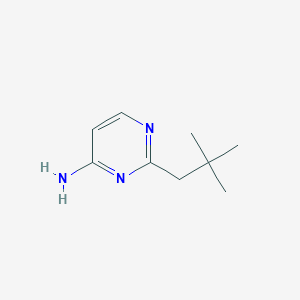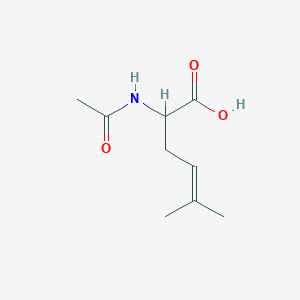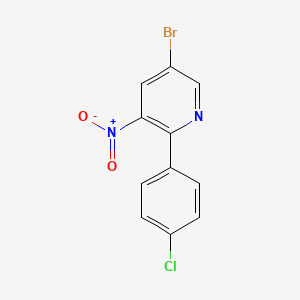
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine
概要
説明
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a member of the pyridine family and is composed of an aromatic ring with a nitro group and a bromine atom. This compound has been studied for its potential as an antioxidant, anti-inflammatory, and antifungal agent, as well as its ability to inhibit the growth of certain tumors.
科学的研究の応用
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine has been studied for its potential as an antioxidant, anti-inflammatory, and antifungal agent. It has been found to have anti-tumor activity, as well as the ability to inhibit the growth of certain tumors. Additionally, it has been studied for its potential to act as a neuroprotective agent, as well as its ability to reduce inflammation and oxidative stress.
作用機序
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells and tissues. Additionally, it is thought to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
生化学的および生理学的効果
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, oxidative stress, and cell death. Additionally, it has been found to inhibit the growth of certain tumors, as well as to protect neurons from damage.
実験室実験の利点と制限
The advantages of using 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine for laboratory experiments include its relatively simple synthesis method and its wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not known whether it has any adverse effects in humans. Additionally, it is not known if the compound is stable in different environments, such as in laboratory solutions.
将来の方向性
There are a number of potential future directions for the use of 5-Bromo-2-(4-chlorophenyl)-3-nitropyridine. For example, further research could be conducted to better understand its mechanism of action and to determine its potential adverse effects in humans. Additionally, further research could be conducted to determine its stability in different environments, such as in laboratory solutions. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases and conditions.
特性
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2O2/c12-8-5-10(15(16)17)11(14-6-8)7-1-3-9(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBWFINFOCUHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-chlorophenyl)-3-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



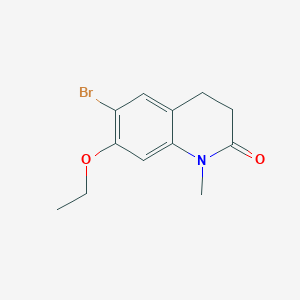
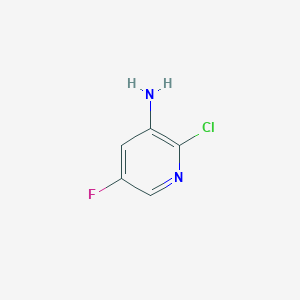
![1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B1531266.png)
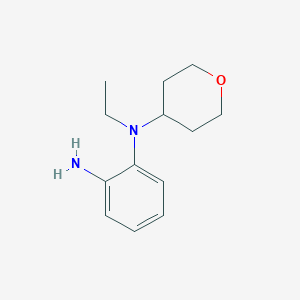
![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
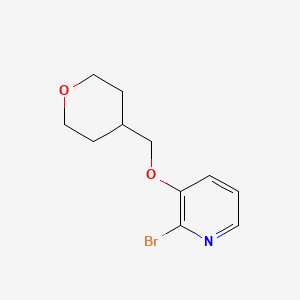
![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)
